molecular formula C16H15NO2 B14136780 N-(2-(3-Methylbenzoyl)phenyl)acetamide

N-(2-(3-Methylbenzoyl)phenyl)acetamide

Cat. No.: B14136780
M. Wt: 253.29 g/mol
InChI Key: AFKTXWFGFBOOIJ-UHFFFAOYSA-N
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Description

N-(2-(3-Methylbenzoyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzoyl group attached to the nitrogen atom of an acetamide moiety, with a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Methylbenzoyl)phenyl)acetamide typically involves the reaction of 3-methylbenzoic acid with aniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired acetamide. The reaction conditions generally include heating the reactants under reflux and using a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Methylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-(3-Methylbenzoyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-Methylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog without the methyl and benzoyl groups.

    N-(4-Methylbenzoyl)phenyl)acetamide: Similar structure but with the methyl group in a different position.

    N-(2-Benzoylphenyl)acetamide: Lacks the methyl group on the benzene ring.

Uniqueness

N-(2-(3-Methylbenzoyl)phenyl)acetamide is unique due to the specific positioning of the methyl and benzoyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[2-(3-methylbenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-11-6-5-7-13(10-11)16(19)14-8-3-4-9-15(14)17-12(2)18/h3-10H,1-2H3,(H,17,18)

InChI Key

AFKTXWFGFBOOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C

Origin of Product

United States

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